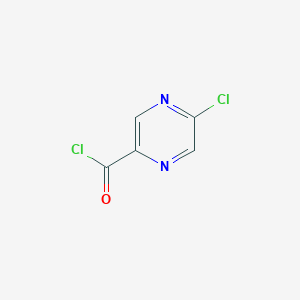
5-Chloropyrazine-2-carbonyl chloride
Cat. No. B1283454
Key on ui cas rn:
88625-23-4
M. Wt: 176.99 g/mol
InChI Key: CFEMQJVHMRAYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08921378B2
Procedure details


5-Chloropyrazine-2-carboxylic acid (3.15 mmol, 500 mg) was dissolved in DCM (55 ml). Oxalyl dichloride (6.62 mmol, 841 mg) was added slowly and the resulting mixture was refluxed for 2 h. After, the reaction had stopped the mixture was concentrated. 580 mg of the title compound was obtained. 1H-NMR (400 MHz, CDCl3) δ 8.78 (d, 1H), 9.09 (d, 1H).



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C(Cl)(=O)C([Cl:14])=O>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([Cl:14])=[O:10])=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
841 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was refluxed for 2 h
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 580 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 104% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
